5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety. The presence of these functional groups makes it a valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and urea derivatives under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.
Attachment of the trifluoromethyl-substituted pyridine moiety: This step typically involves a coupling reaction, such as Suzuki-Miyaura coupling, where a trifluoromethyl-substituted pyridine boronic acid reacts with the intermediate compound in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 5,6-Dimethyl-3-(2-oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:
6-Methyl-3-cyano-4-trifluoromethyl-pyridyl-2-one: This compound shares the trifluoromethyl-substituted pyridine moiety but lacks the piperazine and pyrimidinone components.
Indole derivatives: These compounds have a different core structure but may exhibit similar biological activities due to the presence of aromatic rings and nitrogen atoms.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3/c1-11-12(2)23-10-25(17(11)29)8-15(27)24-5-6-26(16(28)9-24)13-3-4-22-14(7-13)18(19,20)21/h3-4,7,10H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXRFPLKYQIUPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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